

Confirming the Structure of Fmoc-Dab-OH using NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-dab-oh*
CAS No.: 161420-87-7
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules in pharmaceutical and chemical research. For scientists working with non-proteinogenic amino acids, such as N- α -(9-fluorenylmethoxycarbonyl)-2,4-diaminobutyric acid (**Fmoc-Dab-OH**), NMR provides definitive confirmation of the structure and purity of the compound. This guide offers a comparative analysis of expected NMR chemical shifts for **Fmoc-Dab-OH**, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's key structural features.

Predicted NMR Data for Fmoc-Dab-OH

Due to the limited availability of fully assigned public NMR data for **Fmoc-Dab-OH**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of spectral data for the constituent parts of the molecule—the Fmoc protecting group and the 2,4-diaminobutyric acid (Dab) backbone—as well as data from structurally similar Fmoc-protected amino acids. The use of a deuterated solvent such as

DMSO-d₆ is common for this class of compounds, and the predicted shifts are based on this solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts for **Fmoc-Dab-OH** in DMSO-d₆

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Fmoc H1, H8	7.89	d	Aromatic protons adjacent to the fluorenyl bridge.
Fmoc H4, H5	7.72	d	Aromatic protons.
Fmoc H2, H7	7.42	t	Aromatic protons.
Fmoc H3, H6	7.33	t	Aromatic protons.
Fmoc H9	4.25	t	Methine proton of the fluorenyl group.
Fmoc CH ₂	4.35	d	Methylene protons of the carbamate linker.
α-CH	3.80 - 4.20	m	Alpha-proton of the diaminobutyric acid backbone.
β-CH ₂	1.80 - 2.10	m	Beta-protons of the diaminobutyric acid backbone.
γ-CH ₂	2.70 - 3.00	m	Gamma-protons of the diaminobutyric acid backbone.
NH (Fmoc)	7.50 - 8.00	d	Amide proton of the Fmoc protecting group.
NH ₂ (side-chain)	7.00 - 8.00	br s	Amine protons on the side chain (may exchange with water).
COOH	12.0 - 13.0	br s	Carboxylic acid proton (may exchange with water).

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Fmoc-Dab-OH** in DMSO-d_6

Carbons	Predicted Chemical Shift (ppm)	Notes
Fmoc C=O	156.1	Carbonyl carbon of the carbamate.
COOH	173.0 - 175.0	Carboxylic acid carbon.
Fmoc C4a, C4b	143.9	Quaternary aromatic carbons.
Fmoc C8a, C9a	140.7	Quaternary aromatic carbons.
Fmoc C1, C8	127.6	Aromatic carbons.
Fmoc C4, C5	127.1	Aromatic carbons.
Fmoc C2, C7	125.3	Aromatic carbons.
Fmoc C3, C6	120.1	Aromatic carbons.
Fmoc CH_2	65.6	Methylene carbon of the carbamate linker.
Fmoc C9	46.7	Methine carbon of the fluorenyl group.
$\alpha\text{-C}$	53.0 - 56.0	Alpha-carbon of the diaminobutyric acid backbone.
$\beta\text{-C}$	30.0 - 35.0	Beta-carbon of the diaminobutyric acid backbone.
$\gamma\text{-C}$	38.0 - 42.0	Gamma-carbon of the diaminobutyric acid backbone.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ^1H and ^{13}C NMR spectra to confirm the structure of **Fmoc-Dab-OH**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **Fmoc-Dab-OH** sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter.

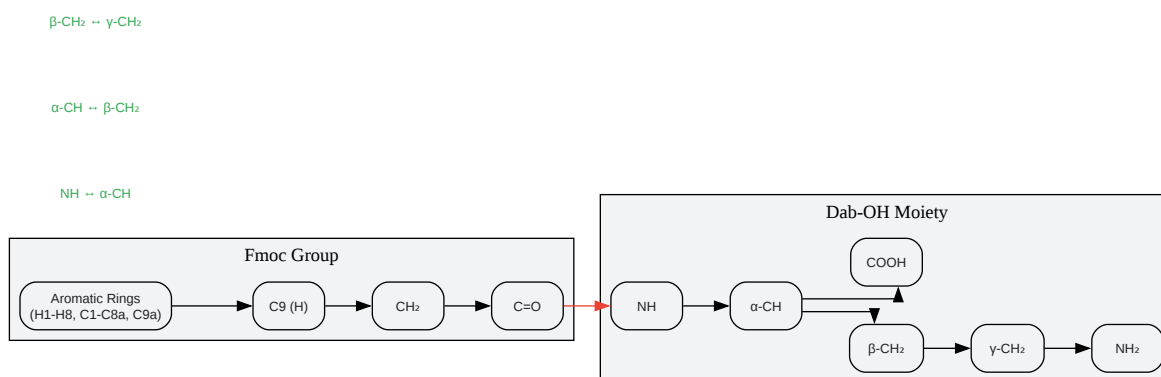
2. NMR Instrument Setup and Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Temperature: Set the sample temperature to 298 K (25 °C).
- ¹H NMR Acquisition:
 - Tune and match the proton probe.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters:
 - Spectral width: 16 ppm
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-2 seconds
 - Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters:

- Spectral width: 220-250 ppm
- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation delay: 2-5 seconds
- Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[1]
- 2D NMR (Optional but Recommended for Unambiguous Assignment):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the diaminobutyric acid spin system ($\alpha\text{-CH}$, $\beta\text{-CH}_2$, $\gamma\text{-CH}_2$).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ^1H and ^{13}C signals.

Visualization of Fmoc-Dab-OH Structure and Key NMR Correlations

The following diagram, generated using Graphviz, illustrates the chemical structure of **Fmoc-Dab-OH** and highlights the key proton and carbon atoms for NMR analysis.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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